10-Hydroxy-16-epiaffinine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

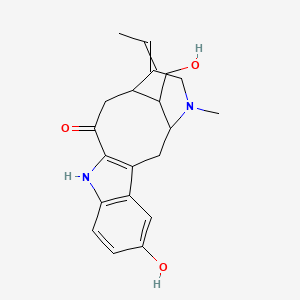

The synthesis of 10-Hydroxy-16-epiaffinine is a sophisticated process that involves several steps to construct its complex molecular framework. Key strategies in its synthesis include chemospecific and regiospecific hydroboration/oxidation at C(16)-C(17), and oxy-anion Cope rearrangement followed by protonation of the enolate under kinetic control. These steps are critical for generating the key asymmetric centers at C(15), C(16), and C(20) in a highly stereocontrolled fashion. The formation of the required cyclic ether is realized with complete control from the top face on treatment of the corresponding alcohols with DDQ/THF in excellent yields (Yu et al., 2003).

Molecular Structure Analysis

The molecular structure of 10-Hydroxy-16-epiaffinine includes several key features: asymmetric centers at C(15), C(16), and C(20), a cyclic ether, and a stereochemistry that is controlled to favor the sarpagine configuration at C(16) over the epimeric ajmaline configuration. These structural elements are essential for the biological activity of the compound and are achieved through a carefully designed synthetic route that ensures high stereocontrol.

Chemical Reactions and Properties

10-Hydroxy-16-epiaffinine undergoes specific chemical reactions characteristic of indole alkaloids. The regiospecific and chemospecific reactions employed in its synthesis, such as hydroboration/oxidation and oxy-anion Cope rearrangement, highlight its reactivity. Furthermore, the compound's ability to form a cyclic ether under specific conditions indicates its potential for further chemical modifications.

Physical Properties Analysis

The physical properties of 10-Hydroxy-16-epiaffinine, such as solubility, melting point, and optical rotation, are determined by its stereochemistry and molecular structure. While specific data on these properties are not detailed in the available literature, they are crucial for understanding the compound's behavior in biological systems and its handling during synthesis.

Chemical Properties Analysis

The chemical properties of 10-Hydroxy-16-epiaffinine, including its acidity, basicity, and reactivity towards various reagents, are influenced by its indole core and the specific functional groups present in its structure. These properties are essential for its biological activity and its interaction with biological targets.

Aplicaciones Científicas De Investigación

13C NMR Analysis of Alkaloids from Peschiera Fuchsiaefolia : This research involved the isolation and analysis of various alkaloids, including 16-epiaffinine, from Peschiera fuchsiaefolia. The study focused on the 13C NMR spectra of these bisindole alkaloids (Braga, Filho, & Reist, 1984).

First Enantiospecific Total Synthesis of the Sarpagine Indole Alkaloids : This paper discusses the first enantiospecific total synthesis of 16-epiaffinine, which is a 3-oxygenated sarpagine indole alkaloid, along with the synthesis of other related compounds (Yang, Rallapalli, & Cook, 2010).

Enantiospecific Total Synthesis of (-)-(E)16-Epiaffinisine : This study details an efficient strategy for the total synthesis of (-)-(E)16-epiaffinisine, a sarpagine-related indole alkaloid. The research highlights the chemospecific and regiospecific hydroboration/oxidation method used in the synthesis (Yu et al., 2003).

Antimicrobially Active Alkaloids from Tabernaemontana Pachysiphon : This study identified several alkaloids, including 16-epiaffinine, from Tabernaemontana pachysiphon. The research found that dimeric indole alkaloids and 3 R/S-hydroxyconopharyngine possessed strong antibacterial activity against Gram-positive and Gram-negative bacteria (Beek, Kuijlaars, Thomassen, Verpoorte, & Svendsen, 1984).

Stereospecific, Enantiospecific Total Synthesis of the Sarpagine Indole Alkaloids : This paper reports on the stereospecific total synthesis of 16-epiaffinisine, which contributes to the understanding of sarpagine indole alkaloids (Yu, Liao, & Cook, 2002).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Propiedades

IUPAC Name |

15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAWWDRCFPJTIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 137796503 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.